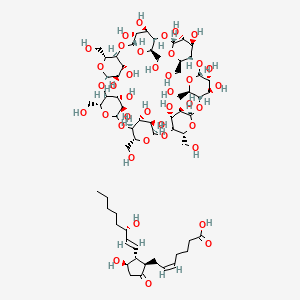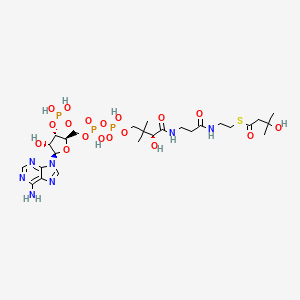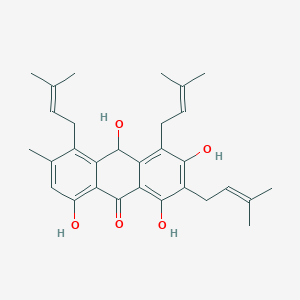
Kenganthranol B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kenganthranol B is a natural product found in Harungana madagascariensis with data available.
Aplicaciones Científicas De Investigación
Alpha-Glucosidase Inhibition
Kenganthranol B has been identified as a significant inhibitor of alpha-glucosidase, a key enzyme in carbohydrate digestion. This property suggests its potential use in managing blood sugar levels, particularly relevant for diabetes treatment and management. Research has demonstrated the effectiveness of Kenganthranol B and other compounds from Harungana madagascariensis in inhibiting alpha-glucosidase, underscoring its therapeutic potential in this area (Kouam et al., 2006).
Isolation and Structure Analysis
Kenganthranol B has been successfully isolated and structurally analyzed from various plant sources like Psorospermum aurantiacum. This process is crucial for understanding its chemical properties and potential applications in medicine. The detailed structure elucidation of Kenganthranol B provides a foundation for further pharmacological studies and potential drug development (Tiani et al., 2013).
Antimicrobial Properties
Studies have also revealed the antimicrobial properties of Kenganthranol B, particularly against Gram-positive bacteria like Bacillus megaterium. This discovery opens avenues for its use in treating bacterial infections, and possibly in the development of new antibacterial agents (Kouam et al., 2007).
Propiedades
Nombre del producto |
Kenganthranol B |
|---|---|
Fórmula molecular |
C30H36O5 |
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
1,3,8,10-tetrahydroxy-6-methyl-2,4,5-tris(3-methylbut-2-enyl)-10H-anthracen-9-one |
InChI |
InChI=1S/C30H36O5/c1-15(2)8-11-19-18(7)14-22(31)25-23(19)29(34)24-20(12-9-16(3)4)27(32)21(13-10-17(5)6)28(33)26(24)30(25)35/h8-10,14,29,31-34H,11-13H2,1-7H3 |
Clave InChI |
HAPSTBPDRQRBSO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1CC=C(C)C)C(C3=C(C(=C(C(=C3C2=O)O)CC=C(C)C)O)CC=C(C)C)O)O |
Sinónimos |
kenganthranol B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



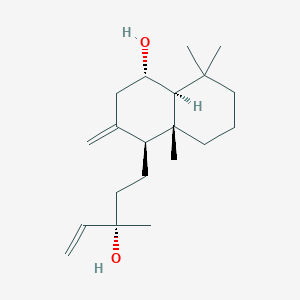
![(2r,3ar,6r,7r,7ar)-2-[(2s)-2-Amino-2-Carboxyethyl]-6,7-Dihydroxyhexahydro-2h-Furo[3,2-B]pyran-2-Carboxylic Acid](/img/structure/B1251436.png)



![[(1R)-2-[(1R,2S,4aS,4bS,8aS,10aS)-2-formyl-4b,8,8,10a-tetramethyl-2,3,4,4a,5,6,7,8a,9,10-decahydro-1H-phenanthren-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate](/img/structure/B1251441.png)
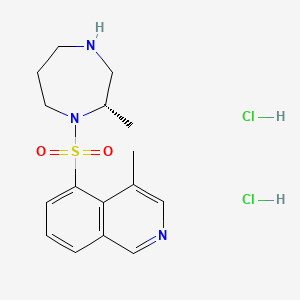

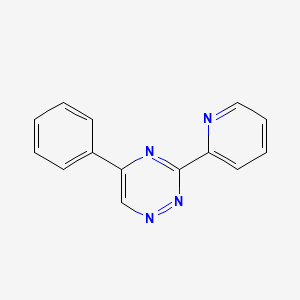


![disodium;(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6-sulfonato-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-8-(4-methoxyphenyl)-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6-sulfonate](/img/structure/B1251454.png)
